Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-

Description

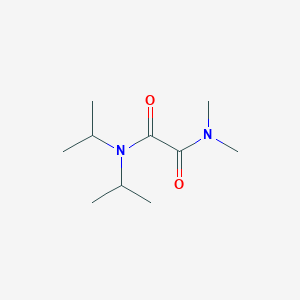

The compound "Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-" is a substituted oxamide derivative with a central ethanediamide (oxalamide) backbone. Its structure features two dimethyl groups and two isopropyl (1-methylethyl) groups attached to the nitrogen atoms of the diamide.

Properties

CAS No. |

183851-29-8 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N,N-dimethyl-N',N'-di(propan-2-yl)oxamide |

InChI |

InChI=1S/C10H20N2O2/c1-7(2)12(8(3)4)10(14)9(13)11(5)6/h7-8H,1-6H3 |

InChI Key |

IYMZIEYDQOKZTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)N(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding amides or carboxylic acids, while reduction could yield primary or secondary amines .

Scientific Research Applications

Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- has several scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or biochemical studies. In industry, it could be used in the production of polymers, coatings, or other materials requiring specific chemical properties .

Mechanism of Action

The mechanism of action of Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound’s tertiary amide groups may allow it to form hydrogen bonds or other interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethanediamides and diamide derivatives, focusing on molecular features, substituent effects, and applications.

Substituent Effects on Molecular Properties

Alkyl vs. Aryl Substituents :

- Hydrophilic Groups: N,N'-Bis(2-hydroxyethyl)ethanediamide (CAS: N/A): Contains hydroxyl groups, enhancing water solubility and polarity (PSA: 92.34) .

- Branched Alkyl Groups: Pentanediamide, N,N'-dihydroxy-N,N'-bis(1-methylethyl)- (CAS: 90149-53-4): Isopropyl groups increase steric bulk, reducing reactivity but improving thermal stability .

Electron-Donating vs. Electron-Withdrawing Groups :

- N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate: Sulfonate groups enhance solubility in polar solvents and catalytic activity in organic reactions .

Structural and Functional Comparison Table

Preparation Methods

Alkylation of Ethylenediamine Derivatives

A primary approach involves the sequential alkylation of ethylenediamine. In this method, ethylenediamine undergoes selective dimethylation and subsequent bis-isopropylation. The process parallels the synthesis of N,N-dimethyl-ethylenediamine, where β-chloroethylamine hydrochloride reacts with dimethylamine in the presence of sodium hydroxide. Adapting this strategy, ethylenediamine is first treated with methylating agents (e.g., methyl iodide) under basic conditions to install dimethyl groups. Subsequent isopropylation employs 1-methylethyl halides (e.g., isopropyl bromide) with phase-transfer catalysts to enhance reactivity.

Key considerations:

Amide Coupling Strategies

The target compound’s amide bonds can be constructed via condensation of pre-alkylated amines with oxalic acid derivatives. For example, N,N-dimethyl-N',N'-bis(1-methylethyl)-ethylenediamine reacts with oxalyl chloride in dichloromethane, catalyzed by triethylamine. This method mirrors ethanediamide syntheses documented in amide-forming reactions.

Mechanism :

- Activation of oxalic acid as oxalyl chloride.

- Nucleophilic attack by amine groups, forming amide linkages.

- Quenching with aqueous sodium bicarbonate to remove excess acid.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side reactions such as over-alkylation. For instance, a two-stage system separates dimethylation and isopropylation steps, with in-line neutralization units to manage exothermicity.

Advantages :

Catalytic Optimization

Heterogeneous catalysts (e.g., zeolites) improve selectivity during alkylation. In a patented method, zeolite-supported sodium hydroxide accelerates dimethylation while suppressing byproducts like bis-(dimethylaminoethyl)-amine. Similarly, alcohol ethers act as green catalysts in cyanoethylation reactions, offering recyclability and cost savings.

Reaction Conditions and Parameter Optimization

Temperature and Pressure

Optimal dimethylation occurs at 30–50°C under atmospheric pressure, whereas isopropylation requires elevated temperatures (60–70°C) to overcome steric hindrance from branched alkyl groups. Excessive heat (>80°C) risks decomposition, necessitating jacketed reactors for cooling.

Stoichiometric Ratios

A molar ratio of 1:2.1 (ethylenediamine to alkylating agent) ensures complete substitution, as demonstrated in analogous syntheses. Excess alkyl halide is recovered via distillation and reused, aligning with industrial sustainability practices.

Purification and Characterization

Distillation and Crystallization

Crude product purification involves fractional distillation under reduced pressure (0.1–0.5 atm) to isolate the target compound from unreacted amines and solvents. Recrystallization from ethanol/water mixtures enhances purity to >98%, as validated by gas chromatography.

Spectroscopic Analysis

- NMR : $$ ^1H $$ NMR confirms dimethyl and isopropyl substituents (δ 1.0–1.2 ppm for isopropyl CH₃, δ 2.2–2.5 ppm for N–CH₃).

- IR : Strong absorptions at 1640–1680 cm$$ ^{-1} $$ (C=O stretch) and 3300 cm$$ ^{-1} $$ (N–H stretch) verify amide formation.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for characterizing the molecular structure of Ethanediamide derivatives like N,N-dimethyl-N',N'-bis(1-methylethyl)ethanediamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify proton environments and confirm substitution patterns (e.g., dimethyl and isopropyl groups). For example, splitting patterns in NMR can distinguish methyl and isopropyl protons.

- X-ray Crystallography : Critical for resolving 3D molecular geometry. Studies on related ethanediamide co-crystals revealed bond lengths (e.g., S···O interactions at 2.65–2.66 Å) and dihedral angles (e.g., 76.35° between aromatic rings) to confirm conformation .

- Infrared (IR) Spectroscopy : Detect amide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) vibrations to verify functional groups.

Q. What synthetic strategies are effective for preparing Ethanediamide derivatives with branched alkyl substituents?

- Methodological Answer :

- Condensation Reactions : React ethylenediamine derivatives with acyl chlorides or activated esters. For example, coupling dimethylamine and isopropylamine precursors with ethanedioyl chloride under inert conditions.

- Amidation : Use carbodiimide coupling agents (e.g., DCC, EDC) to link amines and carboxylic acids. This method is widely applied in peptide-like syntheses for diamides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/chloroform mixtures, as demonstrated in co-crystal syntheses .

Advanced Research Questions

Q. How do hydrogen bonding and supramolecular interactions dictate the crystal packing of N,N-dimethyl-N',N'-bis(1-methylethyl)ethanediamide in co-crystalline systems?

- Methodological Answer :

- X-ray Analysis : Resolve intermolecular interactions such as N–H···O (amide) and O–H···N (carboxylic acid-pyridine) hydrogen bonds. In related co-crystals, these interactions form supramolecular tapes and 8-membered amide synthons, stabilizing the lattice .

- Computational Modeling : Employ density functional theory (DFT) to calculate interaction energies and optimize hydrogen-bond geometries. Compare with experimental bond lengths (e.g., S···O distances) to validate models.

- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions influenced by packing efficiency.

Q. What experimental approaches are used to investigate the coordination chemistry of Ethanediamide derivatives with transition metals?

- Methodological Answer :

- Ligand Design : Modify substituents (e.g., pyridyl or aminopropyl groups) to enhance metal-binding affinity. For example, N,N′-bis(3-aminopropyl)ethanediamide forms stable Pd(II) complexes via chelation .

- Spectroscopic Characterization : UV-Vis spectroscopy to monitor metal-ligand charge transfer bands. X-ray absorption spectroscopy (XAS) can probe coordination geometry.

- Single-Crystal Analysis : Resolve metal-ligand bond lengths and angles. In Pd complexes, bond distances between Pd and N/O donors typically range from 1.95–2.05 Å .

Q. How do substituent patterns (e.g., dimethyl vs. isopropyl groups) influence the physicochemical properties and reactivity of Ethanediamide derivatives?

- Methodological Answer :

- Solubility Studies : Compare logP values (via HPLC) to assess hydrophobicity. Bulky isopropyl groups may reduce solubility in polar solvents.

- Steric Effects : Use X-ray data to measure torsional angles (e.g., 113.8° in U-shaped derivatives) and evaluate steric hindrance during reactions .

- Reactivity Screening : Test nucleophilic substitution or catalytic activity in metal complexes. For example, electron-donating substituents (e.g., methyl) may enhance ligand stability in Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.